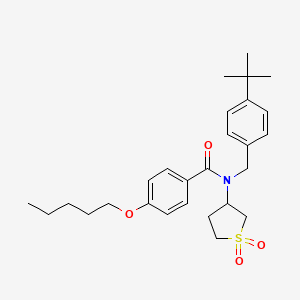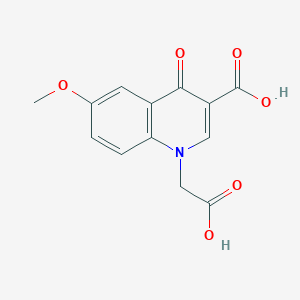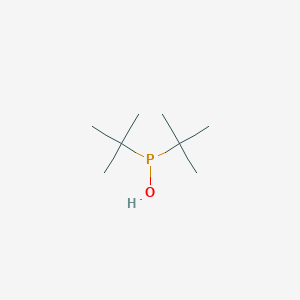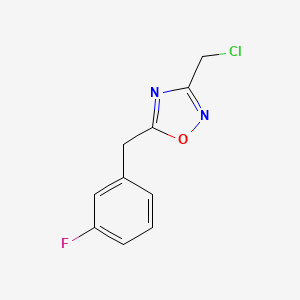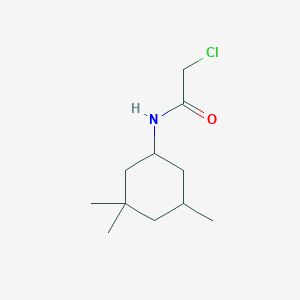
2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide is an organic compound with the molecular formula C11H20ClNO It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro group and a 3,3,5-trimethylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide typically involves the reaction of 3,3,5-trimethylcyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,3,5-trimethylcyclohexylamine+chloroacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, reaction time, and the molar ratios of the reactants.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
- 2-chloro-N-(3-chlorophenyl)acetamide
- 2-chloro-N-(3-phenylpropyl)acetamide
Uniqueness
2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide is unique due to the presence of the 3,3,5-trimethylcyclohexyl group, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H20ClNO |
|---|---|
Molecular Weight |
217.73 g/mol |
IUPAC Name |
2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide |
InChI |
InChI=1S/C11H20ClNO/c1-8-4-9(13-10(14)7-12)6-11(2,3)5-8/h8-9H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
PGPHQQMIPDWODR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12121572.png)

![2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12121577.png)
![{[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12121588.png)
![3-methyl-1-{5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazol-5-amine](/img/structure/B12121589.png)
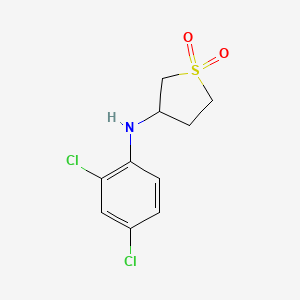


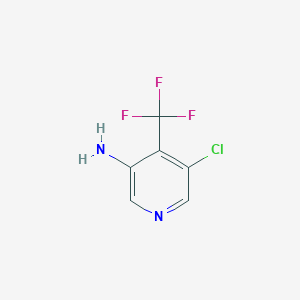
![2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12121635.png)
